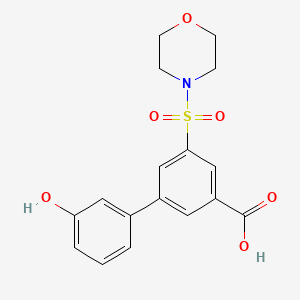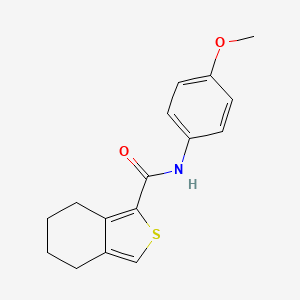![molecular formula C19H28N4 B5404278 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5404278.png)
1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The compound has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
Mechanism of Action
The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. Activation of the receptor has been linked to a variety of neurological and psychiatric disorders. 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine selectively blocks the dopamine D4 receptor, which is believed to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. The compound has been shown to reduce the release of dopamine in the prefrontal cortex and limbic regions of the brain, which is believed to be responsible for its therapeutic effects. Additionally, 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine has been shown to reduce the activity of the mesolimbic dopamine system, which is believed to be involved in drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine is its selectivity for the dopamine D4 receptor. This allows researchers to study the effects of blocking this receptor specifically, without affecting other dopamine receptors. However, one limitation of the compound is its relatively low potency, which may make it difficult to achieve therapeutic effects at lower doses.
Future Directions
There are several future directions for research on 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine. One area of interest is the potential use of the compound in the treatment of drug addiction. Another area of interest is the potential use of the compound in the treatment of ADHD. Additionally, researchers may investigate the potential use of 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine involves several steps, starting with the reaction of 1-chloro-2-isopropyl-1H-imidazole with sodium cyanide to produce 1-cyano-2-isopropyl-1H-imidazole. The cyano group is then reduced to an amine using lithium aluminum hydride. The resulting amine is then reacted with 3-methylbenzyl chloride to produce 1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine.
Scientific Research Applications
1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction. The compound has been shown to selectively block the dopamine D4 receptor, which is believed to play a role in these disorders.
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[(1-propan-2-ylimidazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-16(2)23-8-7-20-19(23)15-22-11-9-21(10-12-22)14-18-6-4-5-17(3)13-18/h4-8,13,16H,9-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUNMHHODQAZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=NC=CN3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-3-(1H-imidazol-2-yl)benzamide](/img/structure/B5404209.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5404224.png)
![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)
![N-(3-ethyl-1-adamantyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5404241.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5404248.png)
![3-cyclopropyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5404253.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5404273.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5404291.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbutanamide](/img/structure/B5404295.png)